Home > Products > Screening Compounds P141645 > N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide -

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

Catalog Number: EVT-285104
CAS Number:
Molecular Formula: C21H19F3N4O4
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU6012962 is an orally bioavailable and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM) that achieves exposure in cerebral spinal fluid (CSF) 2.5x above the in vitro IC50 at minimum effective doses (MEDs) of 3 mg/kg in preclinical anxiety models.
Overview

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound with potential pharmaceutical applications. It is classified as a benzamide derivative, which is a type of organic compound characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its trifluoromethoxy and cyclopropylmethoxy substituents, which may influence its biological activity and interactions.

Source and Classification

The compound can be identified through various chemical databases, including PubChem and ChemicalBook. Its classification falls under:

  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Benzene and substituted derivatives
  • Sub Class: Benzamides
Synthesis Analysis

Methods

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide typically involves several steps:

  1. Formation of the Triazole Ring: The initial step may include the synthesis of the triazole moiety through the reaction of appropriate azoles with phenolic compounds.
  2. Introduction of Substituents: The trifluoromethoxy and cyclopropylmethoxy groups can be introduced via electrophilic aromatic substitution or coupling reactions.
  3. Amidation Reaction: Finally, the benzamide structure is completed by reacting the resulting phenolic compound with an appropriate acid chloride or anhydride.

Technical Details

The synthetic pathway often utilizes techniques such as:

  • Pd-catalyzed coupling reactions for introducing complex substituents.
  • Acylation methods to form the amide bond effectively.

These methods ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is C20H20F3N5O3C_{20}H_{20}F_{3}N_{5}O_{3}. The structure features:

  • A central benzamide core
  • A triazole ring attached to a phenyl group
  • Trifluoromethoxy and cyclopropylmethoxy substituents

Data

The compound's molecular weight is approximately 363.396 g/mol. Its structural representation can be derived from its SMILES notation, which provides insights into its connectivity and spatial arrangement.

Chemical Reactions Analysis

Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide can undergo various chemical reactions typical for benzamide derivatives:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The presence of electron-withdrawing groups like trifluoromethoxy enhances nucleophilicity at certain positions on the aromatic rings, allowing for further substitution.

Technical Details

These reactions can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure reaction progress and product purity.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated but may involve:

  • Targeting specific receptors or enzymes related to its structural features, particularly those influenced by the triazole moiety.
  • Modulating neurotransmitter systems, potentially linking it to therapeutic effects in neuropharmacology.

Data from similar compounds suggest that modifications in substituent groups can significantly alter binding affinities and biological activities.

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Melting Point: Not specified in available data but typically determined experimentally.
  • Solubility: Likely soluble in organic solvents due to its aromatic structure.

Chemical Properties

Key chemical properties include:

  • Stability: Expected to be stable under normal laboratory conditions but sensitive to moisture due to the triazole group.
  • Reactivity: The presence of trifluoromethoxy may enhance reactivity towards nucleophiles.

Relevant data should be obtained through experimental characterization techniques such as NMR spectroscopy and mass spectrometry.

Applications

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug discovery targeting neurological disorders.
  • Research Studies: Investigating mechanisms related to triazole-containing compounds in medicinal chemistry.

This compound represents a promising area for further research due to its unique structural features and potential biological activities.

Introduction to N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

Chemical Identity and Structural Characterization

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, commonly designated as VU6012962 (CAS No. 2313526-86-0), is a structurally complex small molecule with the molecular formula C₂₁H₁₉F₃N₄O₄ and a molecular weight of 448.40 g/mol [3]. The compound features a benzamide core linked to a triazole-containing aniline ring system through an amide bond, creating a planar pharmacophore essential for receptor interaction. Key structural elements include:

  • A 1,2,4-triazole moiety at the 2-position of the phenyl ring, providing hydrogen bonding capability
  • A trifluoromethoxy (-OCF₃) substituent at the 5-position, enhancing lipophilicity and metabolic stability
  • A cyclopropylmethoxy group on the benzamide ring, contributing to CNS penetration
  • A methoxy (-OCH₃) substituent adjacent to the cyclopropylmethoxy group [1] [3]

The compound's structural identity was confirmed through comprehensive analytical characterization including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis as part of its discovery process [1] [2]. It exhibits solubility in dimethyl sulfoxide (DMSO) up to 125 mg/mL (278.77 mM), though it is hygroscopic in this solvent [3]. The SMILES notation for VU6012962 is O=C(C1=CC=C(OCC2CC2)C(OC)=C1)NC3=C(N4C=NC=N4)C=CC(OC(F)(F)F)=C3, and it presents as a white to light yellow solid at room temperature [3].

Table 1: Structural Characteristics of VU6012962

CharacteristicDescription
Systematic NameN-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide
Molecular FormulaC₂₁H₁₉F₃N₄O₄
Molecular Weight448.40 g/mol
CAS Registry Number2313526-86-0
Key Functional Groups1,2,4-Triazole, trifluoromethoxy, cyclopropylmethoxy, benzamide, methoxy
SMILES NotationO=C(C1=CC=C(OCC2CC2)C(OC)=C1)NC3=C(N4C=NC=N4)C=CC(OC(F)(F)F)=C3
AppearanceWhite to light yellow solid

Historical Development and Discovery Context

VU6012962 emerged from a focused medicinal chemistry campaign to develop metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulators (NAMs) with suitable pharmacokinetic properties for in vivo neuroscience research. The compound was first reported in a 2019 discovery paper by Reed et al., representing a collaborative effort between Vanderbilt University's Center for Neuroscience Drug Discovery and several research institutions [1] [2]. This research addressed a critical gap in pharmacological tools – the absence of brain-penetrant compounds capable of selectively modulating mGlu7 receptor activity in vivo.

The discovery team employed a structure-activity relationship (SAR)-driven optimization approach starting from earlier lead compounds that showed mGlu7 NAM activity but poor blood-brain barrier penetration. Key modifications included strategic incorporation of the cyclopropylmethoxy group to enhance lipophilicity while maintaining molecular weight within CNS-penetrant limits, and introduction of the 1,2,4-triazole ring to improve binding affinity and metabolic stability [1]. This systematic medicinal chemistry effort successfully balanced potency, selectivity, and CNS penetration, yielding VU6012962 as an optimized in vivo tool compound suitable for probing mGlu7 receptor function in central nervous system disorders [2].

Significance in Medicinal Chemistry and Pharmacological Research

VU6012962 represents a paradigm-shifting pharmacological tool in glutamate receptor research, being the first reported orally bioavailable and CNS-penetrant mGlu7 NAM capable of modulating receptor function in vivo. Its discovery enables unprecedented investigation into mGlu7 receptor neurobiology, which has historically been hampered by the lack of suitable brain-penetrant compounds [1] [2].

The compound demonstrates high binding potency with an in vitro IC₅₀ value of 347 nM against mGlu7 receptors, coupled with exceptional selectivity versus other mGlu receptor subtypes (mGlu1-6,8) [1] [3]. This selectivity profile makes it an invaluable tool for deciphering mGlu7-specific signaling pathways without confounding off-target effects. Pharmacologically, VU6012962 achieves cerebrospinal fluid (CSF) concentrations approximately 2.5-fold above its in vitro IC₅₀ at minimum effective doses of 3 mg/kg in preclinical models, demonstrating target engagement in the CNS [1] [2].

In preclinical anxiety models, particularly the elevated zero maze (EZM) assay, VU6012962 administration (3 mg/kg, intraperitoneal) significantly increased time spent in open arms, establishing its functional efficacy in anxiety-related behaviors [3]. This anxiolytic effect occurs at doses below those causing locomotor impairment (observed at 10 mg/kg), suggesting a therapeutic window for behavioral effects [3]. Beyond anxiety, VU6012962 serves as a critical probe for investigating mGlu7's role in various CNS disorders including depression, post-traumatic stress disorder, and neurodegenerative conditions, enabling mechanistic studies previously impossible without selective CNS-penetrant tools.

Table 2: Key Pharmacological Properties of VU6012962

PropertyValue/DescriptionSignificance
Target ActivitymGlu7 NAM (IC₅₀ = 347 nM) [3]High potency at primary target
Selectivity>100-fold selective vs. other mGlu subtypes [1] [3]Enables specific mGlu7 investigation without off-target effects
CNS PenetrationCSF exposure 2.5× above IC₅₀ at MED [1] [2]Confirms brain bioavailability and target engagement
Minimum Effective Dose3 mg/kg in anxiety models [1] [3]Demonstrates functional efficacy in vivo
Route of AdministrationOrally bioavailable; effective via intraperitoneal injection [1] [3]Provides dosing flexibility for experimental paradigms
Therapeutic ExplorationAnxiolytic effects in EZM at 3 mg/kg [3]Validates mGlu7 as target for anxiety-related disorders

The strategic molecular design of VU6012962 establishes a medicinal chemistry blueprint for future mGlu7 modulators, demonstrating that careful balancing of lipophilicity (via the cyclopropylmethoxy group), hydrogen bonding capacity (triazole moiety), and steric bulk (trifluoromethoxy group) can achieve the challenging combination of oral bioavailability, CNS penetration, and receptor subtype selectivity. This advances the field beyond previous tool compounds that lacked either adequate CNS exposure or sufficient selectivity for reliable in vivo studies [1] [2]. As such, VU6012962 serves both as an immediate research tool and as a structural template for future therapeutic development targeting mGlu7 receptors.

Table 3: Compound Synonyms and Identifiers

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide
Systematic NameAlternative Designations
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamideVU6012962
C₂₁H₁₉F₃N₄O₄CAS 2313526-86-0

Properties

Product Name

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

IUPAC Name

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide

Molecular Formula

C21H19F3N4O4

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29)

InChI Key

IQNLJJLZIVCGFI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4

Solubility

Soluble in DMSO

Synonyms

VU6012962; VU-6012962; VU 6012962;

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.